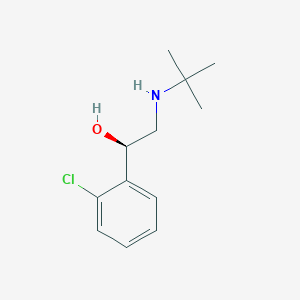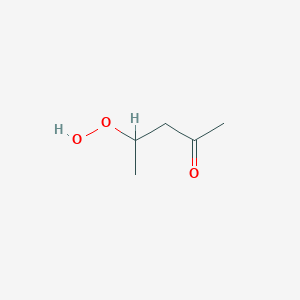
4-Hydroperoxypentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroperoxypentan-2-one, commonly known as HPP, is a highly reactive organic compound that has gained significant attention in the field of organic chemistry. It is a versatile molecule that can undergo various chemical transformations, making it an important intermediate in the synthesis of several valuable compounds.
Wirkmechanismus
The mechanism of action of HPP involves the formation of a highly reactive species called a peroxide intermediate. This intermediate can undergo various chemical transformations, including nucleophilic addition, electrophilic substitution, and radical reactions.
Biochemische Und Physiologische Effekte
HPP has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been demonstrated to have a protective effect against oxidative stress-induced damage in various cell types. HPP has also been shown to have antitumor activity in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HPP in lab experiments is its high reactivity, which allows for efficient chemical transformations. However, HPP is also highly unstable and can decompose rapidly, making it difficult to handle and store.
Zukünftige Richtungen
There are several potential future directions for research involving HPP. One area of research could focus on the development of new synthetic methodologies using HPP as a key intermediate. Another area of research could involve the investigation of HPP's potential as an antioxidant and anti-inflammatory agent in vivo. Additionally, further studies could explore the potential use of HPP as a therapeutic agent for various diseases, including cancer.
Synthesemethoden
HPP can be synthesized by the reaction of hydrogen peroxide with pentan-2-one in the presence of a catalyst. This reaction results in the formation of HPP as the main product along with other minor products.
Wissenschaftliche Forschungsanwendungen
HPP has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of several bioactive compounds, including natural products and pharmaceuticals. HPP has also been used as a reagent for the selective oxidation of alcohols and amines.
Eigenschaften
CAS-Nummer |
141946-92-1 |
|---|---|
Produktname |
4-Hydroperoxypentan-2-one |
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
4-hydroperoxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(2)8-7/h5,7H,3H2,1-2H3 |
InChI-Schlüssel |
BOKMIGXVNYNOOE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)OO |
Kanonische SMILES |
CC(CC(=O)C)OO |
Synonyme |
2-Pentanone, 4-hydroperoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



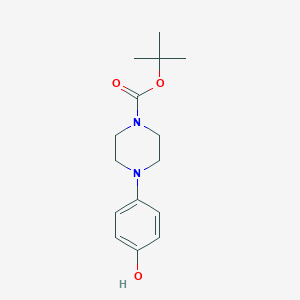
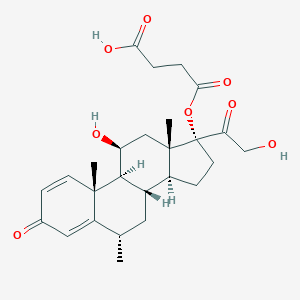
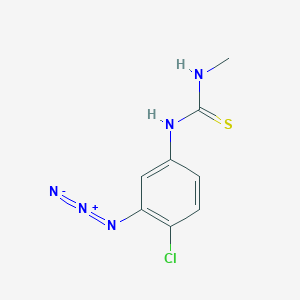
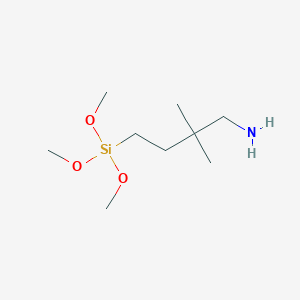
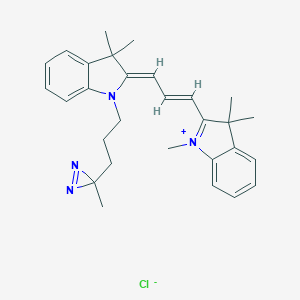
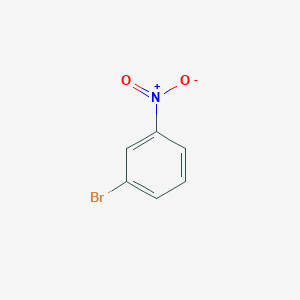
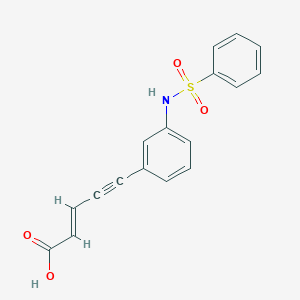
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)
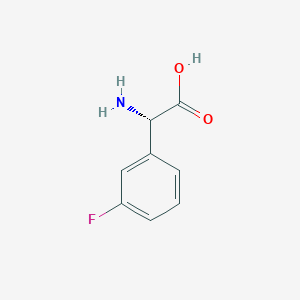
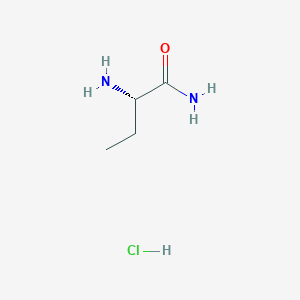
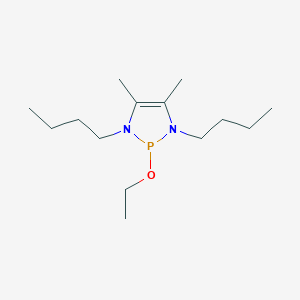
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
